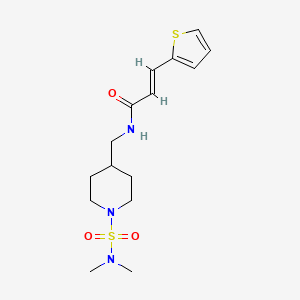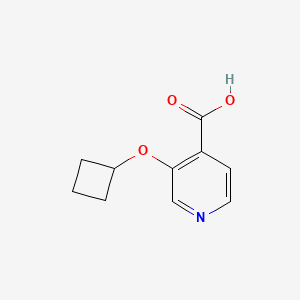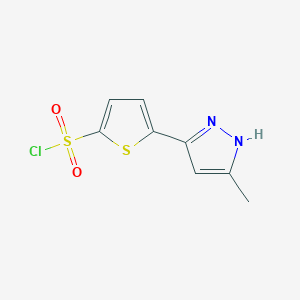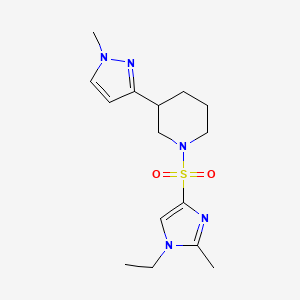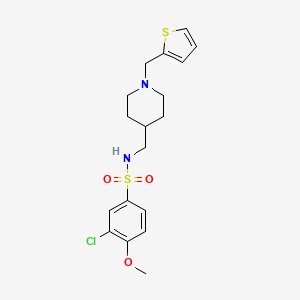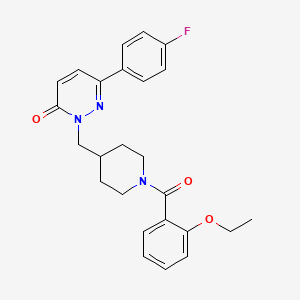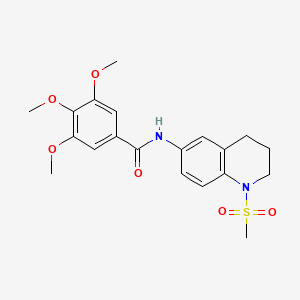
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TMAQ, and it has been shown to have a wide range of biochemical and physiological effects. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)amine to form the desired product.
Starting Materials
3,4,5-trimethoxybenzoic acid, thionyl chloride, N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)amine
Reaction
Step 1: 3,4,5-trimethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride., Step 2: N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)amine is added to the reaction mixture and stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate., Step 4: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 5: The crude product is purified by column chromatography using a suitable solvent system to afford the desired product, 3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide.
Mécanisme D'action
The mechanism of action of TMAQ involves its binding to the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in a wide range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. TMAQ has been shown to modulate the activity of the sigma-1 receptor, which may have downstream effects on these cellular processes.
Effets Biochimiques Et Physiologiques
TMAQ has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, TMAQ has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TMAQ in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other cellular processes. However, one limitation of using TMAQ is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on TMAQ. One area of interest is the development of new drugs that target the sigma-1 receptor. TMAQ may serve as a starting point for the development of these drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of TMAQ and its potential applications in the treatment of neurological disorders. Finally, research is needed to explore the potential toxicity of TMAQ and to develop methods for minimizing this toxicity in lab experiments.
Applications De Recherche Scientifique
TMAQ has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a wide range of cellular processes. TMAQ has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-11-14(12-18(27-2)19(17)28-3)20(23)21-15-7-8-16-13(10-15)6-5-9-22(16)29(4,24)25/h7-8,10-12H,5-6,9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJBUWRKNWXSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

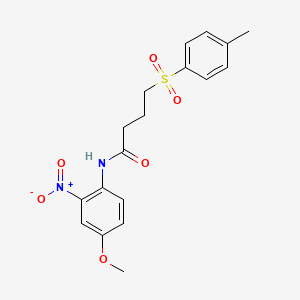
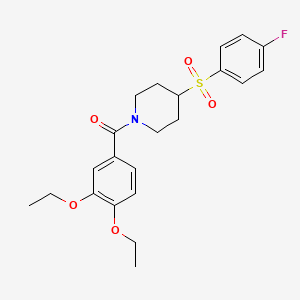
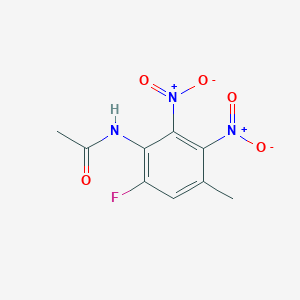
![N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2905585.png)
![4-(4-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2905587.png)
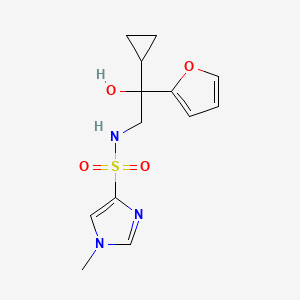
![6-Bromo-4-thia-2,5-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene](/img/structure/B2905589.png)
![4-isopropoxy-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2905592.png)
